ethyl 1-[2-(4-fluorophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylate
Description
Ethyl 1-[2-(4-fluorophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylate is a heterocyclic compound featuring a 1,2,3-triazole core substituted at the N1 position with a 2-(4-fluorophenyl)-2-hydroxyethyl group and at the C4 position with an ethyl ester (Figure 1). This compound is of interest in medicinal chemistry due to the established role of 1,2,3-triazoles in drug discovery, particularly as kinase inhibitors, antimicrobial agents, and anticancer candidates .
Properties
IUPAC Name |
ethyl 1-[2-(4-fluorophenyl)-2-hydroxyethyl]triazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O3/c1-2-20-13(19)11-7-17(16-15-11)8-12(18)9-3-5-10(14)6-4-9/h3-7,12,18H,2,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWNIYANUKCXANR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=N1)CC(C2=CC=C(C=C2)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-[2-(4-fluorophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method starts with the preparation of the key intermediate, 4-fluorophenylacetylene. This intermediate is then subjected to a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with ethyl azidoacetate to form the triazole ring. The resulting product is further reacted with ethylene oxide under basic conditions to introduce the hydroxyethyl group, yielding the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[2-(4-fluorophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The ester moiety can be reduced to the corresponding alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom on the phenyl ring.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Basic Information
- Molecular Formula : CHFNO
- Molecular Weight : 309.29 g/mol
- CAS Number : 2108810-98-4
Structural Characteristics
The compound features a triazole ring, which contributes to its biological activity. The presence of a fluorophenyl group enhances lipophilicity, potentially improving bioavailability and interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of triazole derivatives. Ethyl 1-[2-(4-fluorophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylate has been evaluated for its effectiveness against various pathogens.
Case Study: Antimicrobial Screening
A study demonstrated that triazole compounds exhibited significant activity against Gram-positive and Gram-negative bacteria. This compound was found to have moderate to good efficacy against common bacterial strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The potential anticancer effects of this compound are also under investigation. Triazoles are known for their ability to inhibit cancer cell proliferation through various mechanisms.
Case Study: In Vitro Anticancer Activity
Research involving this compound showed promising results in inhibiting the growth of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound induced apoptosis and cell cycle arrest at specific phases .
Coordination Chemistry
The compound's ability to act as a ligand in coordination complexes has been explored. Its triazole moiety can coordinate with metal ions, forming complexes that may exhibit enhanced biological activities.
Case Study: Metal Complexes
Studies have synthesized metal complexes using this compound as a ligand. These complexes demonstrated improved antimicrobial and anticancer activities compared to the free ligand .
Table 1: Antimicrobial Activity of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 128 µg/mL |
Table 2: Anticancer Activity of this compound
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
| HeLa | 18 |
Mechanism of Action
The mechanism of action of ethyl 1-[2-(4-fluorophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets. The triazole ring and the fluorophenyl group may contribute to binding affinity and selectivity towards certain enzymes or receptors. The hydroxyethyl group may also play a role in modulating the compound’s biological activity by influencing its solubility and cellular uptake.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The compound’s structural analogs differ primarily in the substituents on the hydroxyethyl group or the triazole ring. Key examples include:
Key Observations :
- Heterocyclic Variants : The thienyl analog (CAS 1225810-82-1) introduces sulfur, which may improve solubility or modulate redox properties .
- Positional Substitutions : Addition of a methyl group at C5 (as in derivatives) reduces anticancer activity, highlighting the importance of a small substituent at this position .
Antiproliferative Activity
- Larger substituents (e.g., norbornane) further diminish activity, suggesting steric hindrance at C5 is detrimental .
- Hydroxyethyl vs. Oxoethyl: The hydroxyethyl group in the parent compound may enhance solubility compared to oxoethyl derivatives, improving bioavailability .
Fungicidal Activity
- Epoxiconazole (CAS 133855-98-8), a 1,2,4-triazole fungicide, demonstrates the importance of triazole isomerism.
Biological Activity
Ethyl 1-[2-(4-fluorophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylate is a synthetic compound belonging to the triazole class, which has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Molecular Formula and Weight
- Molecular Formula : CHFNO
- Molecular Weight : 279.27 g/mol
Structural Characteristics
The compound features a triazole ring, a hydroxyethyl group, and a fluorophenyl moiety, which contribute to its unique biological properties. The presence of the fluorine atom is particularly significant as it can enhance lipophilicity and influence the compound's interaction with biological targets.
Antimicrobial Properties
Research has shown that triazole derivatives exhibit significant antimicrobial activity. This compound has been evaluated for its effectiveness against various bacterial strains. Studies indicate that compounds within this class can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting potential as an antibacterial agent .
Anticancer Activity
The anticancer potential of triazole derivatives has been widely studied. This compound has demonstrated cytotoxic effects against several cancer cell lines. For instance, in vitro assays revealed that this compound can induce apoptosis in cancer cells through mechanisms involving the modulation of apoptosis-related proteins .
Anti-inflammatory Effects
Triazoles are known for their anti-inflammatory properties. Research indicates that this compound can reduce the release of pro-inflammatory cytokines such as TNF-α and IL-6 in stimulated immune cells. This suggests its potential use in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have shown that modifications on the triazole ring and substituents significantly affect biological activity. The introduction of different substituents on the phenyl ring or variations in the hydroxyethyl group can lead to enhanced potency against specific biological targets .
Study 1: Antimicrobial Efficacy
In a comparative study assessing various triazole derivatives, this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those of traditional antibiotics, indicating its potential as an alternative therapeutic agent .
Study 2: Cytotoxicity Against Cancer Cells
A study evaluating the cytotoxic effects of this compound on HepG2 liver cancer cells revealed an IC value in the low micromolar range. Mechanistic studies suggested that the compound induces cell cycle arrest and promotes apoptosis through intrinsic pathways .
Q & A
Q. What are the standard synthetic routes for ethyl 1-[2-(4-fluorophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylate, and how are reaction conditions optimized?
The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry approach. Key steps include:
- Preparation of the azide precursor (e.g., 2-(4-fluorophenyl)-2-hydroxyethyl azide) and the alkyne (e.g., ethyl propiolate).
- Reaction under controlled conditions (e.g., CuSO₄/NaAsc in THF/water, 25–50°C, 12–24 hours) to form the triazole core.
- Purification via column chromatography and recrystallization. Optimization focuses on minimizing by-products (e.g., regioisomers) by adjusting solvent polarity, catalyst loading, and temperature gradients .
Q. How is the structural integrity of this triazole derivative confirmed post-synthesis?
Analytical techniques include:
- NMR spectroscopy : and NMR to verify substituent positions (e.g., triazole ring protons at δ 7.5–8.5 ppm; fluorophenyl signals at δ 6.8–7.2 ppm) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z corresponding to C₁₃H₁₃FN₃O₃).
- X-ray crystallography : For unambiguous confirmation of stereochemistry and hydrogen-bonding networks in crystalline form .
Advanced Research Questions
Q. What computational methods are employed to predict the compound’s reactivity and interaction with biological targets?
Advanced studies use:
- Density Functional Theory (DFT) : To calculate electron density maps, frontier molecular orbitals (HOMO/LUMO), and reaction activation barriers.
- Molecular docking : For simulating interactions with enzymes (e.g., fungal lanosterol 14α-demethylase) to rationalize antifungal activity .
- Molecular Dynamics (MD) simulations : To assess stability in lipid bilayers or aqueous solutions, particularly for solubility optimization .
Q. How do variations in substituent groups (e.g., fluorophenyl vs. methoxyphenyl) impact biological activity?
Comparative studies involve:
- Structure-Activity Relationship (SAR) analysis : Testing analogs with modified aryl or hydroxyl groups in antifungal/antibacterial assays.
- Enzyme inhibition assays : Measuring IC₅₀ values against target enzymes (e.g., cytochrome P450s) to correlate substituent electronegativity (e.g., fluorine’s electron-withdrawing effect) with potency .
Q. What strategies address discrepancies in reported solubility or stability data across studies?
- Solubility profiling : Use of Hansen solubility parameters (HSPs) in solvents like DMSO, ethanol, or phosphate buffers.
- Forced degradation studies : Exposure to heat, light, or hydrolytic conditions (pH 1–13) to identify degradation pathways (e.g., ester hydrolysis).
- Inter-laboratory validation : Standardizing protocols for kinetic solubility measurements to reduce variability .
Methodological Challenges
Q. How are reaction kinetics characterized during triazole formation?
- In-situ monitoring : Techniques like FT-IR or Raman spectroscopy track azide and alkyne consumption rates.
- Rate constant determination : Pseudo-first-order kinetics under excess alkyne conditions, with Arrhenius plots to derive activation energy .
Q. What in vitro assays are recommended for evaluating antifungal efficacy?
- Broth microdilution assays : Determine minimum inhibitory concentrations (MICs) against Candida spp. or Aspergillus spp.
- Ergosterol quantification : HPLC-based measurement of ergosterol depletion in fungal membranes to confirm mechanism of action .
Key Considerations
- Stereochemical purity : Chiral centers (e.g., hydroxyethyl group) require enantioselective synthesis or chiral HPLC resolution for pharmacological relevance.
- Toxicity profiling : Ames test or zebrafish embryo assays to assess genotoxicity and developmental effects prior to in vivo studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
